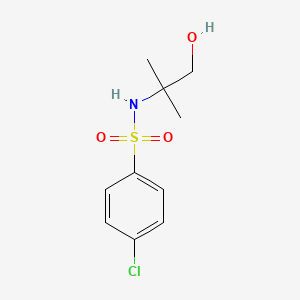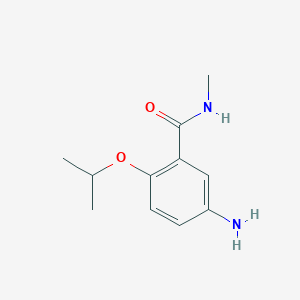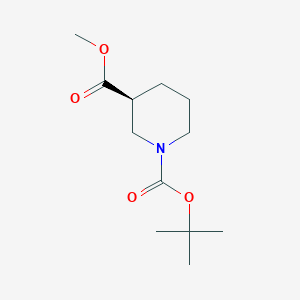
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide
Overview
Description
4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide (CAS# 59724-57-1) is a useful research chemical . It has a molecular weight of 263.74 and a molecular formula of C10H14ClNO3S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl . This indicates that the molecule contains a sulfonamide group attached to a chlorobenzene ring, with a 2-hydroxy-1,1-dimethylethyl group also attached to the nitrogen of the sulfonamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.74 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Gastroprotective Properties of Related Compounds
A study discussed the gastroprotective properties of ebrotidine, highlighting its ability to combine H2-receptor antagonist properties with cytoprotective actions. This is attributed to enhancements in the physicochemical characteristics of mucus gel, crucial for mucosal repair and integrity maintenance (Slomiany, Piotrowski, & Slomiany, 1997) .
Occurrence and Fate in Aquatic Environments
Another study reviewed the occurrence, fate, and behavior of parabens, which share a common benzenesulfonamide moiety, in aquatic environments. Despite their biodegradability, parabens persist at low levels in effluents and surface waters, underlining the continuous environmental introduction and ubiquity of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015) .
Metabolism of Halogenated Ethylenes
The metabolism of chlorinated ethylenes was reviewed, indicating the formation of chloroethylene epoxides as initial intermediates, which then rearrange into various metabolites. This study provides insights into the metabolic pathways and potential toxicities of chlorinated compounds (Leibman & Ortiz, 1977) .
Antioxidant Properties of Chromones
Research on chromones, compounds with a benzo-pyranone structure, demonstrates their significant antioxidant potential, which can neutralize active oxygen and free radicals, thereby delaying or inhibiting cell impairment and various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014) .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
this compound acts as an inhibitor of carbonic anhydrase IX . By inhibiting this enzyme, the compound disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase IX affects the tumor cells’ pH regulation and metabolism . This disruption can lead to a decrease in tumor cell proliferation and survival .
Pharmacokinetics
Like other benzenesulfonamide derivatives, it is expected to have good bioavailability.
Result of Action
The inhibition of carbonic anhydrase IX by this compound leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve patient outcomes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s ability to inhibit carbonic anhydrase IX
properties
IUPAC Name |
4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHRDVCMEMQKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)

![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)


![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)


![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
